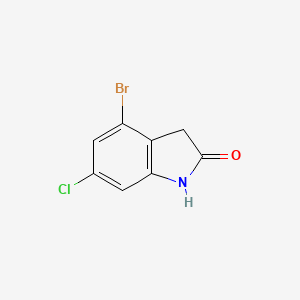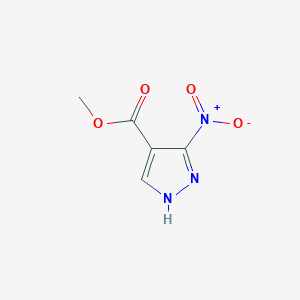
4-Bromo-6-chloroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloroindolin-2-one: is a heterocyclic organic compound that belongs to the indole family. It is characterized by the presence of bromine and chlorine atoms at the fourth and sixth positions, respectively, on the indole ring. The indole nucleus is a significant structural motif in many natural products and pharmaceuticals, making this compound an important compound for research and development in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Bromination and Chlorination of Indolin-2-one: The synthesis of 4-Bromo-6-chloroindolin-2-one typically involves the bromination and chlorination of indolin-2-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be performed using chlorine gas or sodium hypochlorite in an appropriate solvent.
-
Cyclization Reactions: Another synthetic route involves the cyclization of suitable precursors. For instance, the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride under basic conditions can lead to the formation of this compound through an intramolecular cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions: 4-Bromo-6-chloroindolin-2-one can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
-
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxoindole derivatives. Reduction reactions can also be performed to reduce the carbonyl group to a hydroxyl group, using reagents such as lithium aluminum hydride or sodium borohydride.
-
Coupling Reactions: this compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically require palladium catalysts and boronic acids as reagents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indolin-2-one derivatives can be formed.
Oxidation Products: Oxoindole derivatives are common products of oxidation reactions.
Coupling Products: Biaryl compounds are major products of coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-6-chloroindolin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: Indole derivatives, including this compound, have shown various biological activities, such as anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chloroindolin-2-one is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary based on the specific application and context of use. For example, in anticancer research, the compound may inhibit certain kinases or disrupt cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
4-Bromoindolin-2-one: Lacks the chlorine atom at the sixth position, which may result in different reactivity and biological activity.
6-Chloroindolin-2-one:
4,6-Dichloroindolin-2-one: Contains two chlorine atoms instead of one bromine and one chlorine, leading to distinct chemical behavior.
Uniqueness: 4-Bromo-6-chloroindolin-2-one is unique due to the presence of both bromine and chlorine atoms on the indole ring. This dual halogenation can influence its reactivity, making it a versatile intermediate for various synthetic transformations. Additionally, the combination of bromine and chlorine may enhance its biological activity compared to mono-halogenated derivatives .
Eigenschaften
IUPAC Name |
4-bromo-6-chloro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNURYKCRIDPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid](/img/structure/B8006152.png)


![[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid](/img/structure/B8006158.png)



